molecular formula C18H25N5O3 B11148659 trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

trans-N-(3,4-dimethoxybenzyl)-4-(1H-tetrazol-1-ylmethyl)cyclohexanecarboxamide

Cat. No.: B11148659
M. Wt: 359.4 g/mol
InChI Key: SZOHAIPFLDCBAC-UHFFFAOYSA-N
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Description

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxamide group, a tetrazole ring, and a dimethoxyphenylmethyl group. Its unique structure suggests potential utility in medicinal chemistry, particularly in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps:

    Formation of the Dimethoxyphenylmethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable nucleophile to form the dimethoxyphenylmethyl intermediate.

    Cyclohexane Carboxamide Formation: The intermediate is then reacted with cyclohexane-1-carboxylic acid under amide coupling conditions to form the cyclohexane carboxamide.

    Tetrazole Ring Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.

    Industry: Possible applications in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrazole ring is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE shares structural similarities with other tetrazole-containing compounds, such as losartan and candesartan, which are used as antihypertensive agents.
  • Dichloroanilines: These compounds have similar aromatic substitution patterns but lack the tetrazole and cyclohexane carboxamide groups.

Uniqueness

The uniqueness of N-[(3,4-DIMETHOXYPHENYL)METHYL]-4-[(1H-1,2,3,4-TETRAZOL-1-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tetrazole ring and the cyclohexane carboxamide moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H25N5O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-(tetrazol-1-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C18H25N5O3/c1-25-16-8-5-14(9-17(16)26-2)10-19-18(24)15-6-3-13(4-7-15)11-23-12-20-21-22-23/h5,8-9,12-13,15H,3-4,6-7,10-11H2,1-2H3,(H,19,24)

InChI Key

SZOHAIPFLDCBAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2CCC(CC2)CN3C=NN=N3)OC

Origin of Product

United States

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